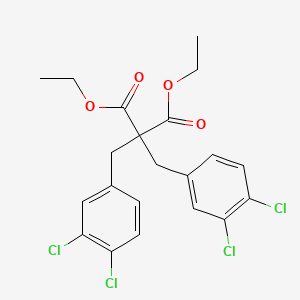

Diethyl bis(3,4-dichlorobenzyl)malonate

Description

Properties

IUPAC Name |

diethyl 2,2-bis[(3,4-dichlorophenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl4O4/c1-3-28-19(26)21(20(27)29-4-2,11-13-5-7-15(22)17(24)9-13)12-14-6-8-16(23)18(25)10-14/h5-10H,3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRBVFAGXYFRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329865 | |

| Record name | NSC166274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57197-27-0 | |

| Record name | NSC166274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC166274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Studies of Diethyl Bis 3,4 Dichlorobenzyl Malonate and Its Derivatives

Nucleophilic Reactivity and Addition Reactions

The presence of two electron-withdrawing ester groups increases the acidity of the methylene (B1212753) protons, facilitating the formation of a stabilized enolate ion. fiveable.me This enolate is a potent carbon-centered nucleophile, readily participating in various addition reactions. fiveable.me

Michael Addition Reactions of Dialkyl Malonates with Electrophilic Acceptors

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. nih.gov Dialkyl malonates are effective nucleophiles in this reaction, adding to a variety of electrophilic acceptors to produce versatile adducts. nih.gov

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective Michael addition of malonates. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, have proven particularly effective. For instance, tertiary amine-thiourea derivatives have been used to catalyze the addition of malonates to sterically hindered β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles. acs.orgnih.gov These reactions, often requiring high-pressure conditions (8–10 kbar) to proceed, can yield adducts with quaternary stereogenic centers in high yields and with enantiomeric excesses up to 95%. acs.orgnih.gov

Similarly, derivatives of cinchonine, a cinchona alkaloid, have been developed as bifunctional organic catalysts. rsc.org A 9-amino(9-deoxy) epicinchonine derivative incorporating a thiourea (B124793) moiety has been identified as a highly effective catalyst for the Michael addition of malonate esters to various nitro olefins, inducing high enantioselectivity. rsc.org Commercially available 1,2-diphenylethanediamine has also been used directly as an organocatalyst for the addition of malonates to cinnamones and chalcones, affording products with excellent enantiopurity (>99% ee). nih.gov In some cases, protic solvents like methanol (B129727) can participate in a proton relay system, activating the dialkyl malonate through hydrogen bonding and leading to excellent enantioselectivity. nii.ac.jp

| Catalyst | Substrate (Electrophile) | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Tertiary Amine-Thiourea | β-Trifluoromethyl α,β-unsaturated 2-acyl thiazoles | Diethyl Malonate | High | Up to 95% | acs.orgnih.gov |

| Cinchonine-Thiourea Derivative | β-Nitrostyrene | Dimethyl Malonate | Not Specified | High | rsc.org |

| 1,2-Diphenylethanediamine | β-Naphthyl-substituted cinnamone | Diethyl Malonate | Up to 99% | Up to >99% | nih.gov |

| Chiral Diamine/Acid Combination | 2-Cyclopentenone | Dialkyl Malonate | 98% | 94% | nii.ac.jp |

Transition metal complexes are also efficient catalysts for the enantioselective Michael addition of diethyl malonate. A catalytic system comprising Nickel(II) chloride (NiCl₂) and (-)-sparteine, a naturally occurring chiral diamine, has been shown to be effective for the addition of diethyl malonate to substituted chalcones. longdom.orgresearchgate.net This reaction proceeds at ambient temperature in toluene, providing the corresponding γ-ketoester adducts in good yields (80-91%) and with high enantioselectivities (80-87% ee). longdom.orgresearchgate.netlongdom.org The bidentate sparteine (B1682161) ligand coordinates to the nickel center, creating a chiral environment that directs the stereochemical outcome of the reaction. longdom.org

| Metal Complex | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Ni(acac)₂ | 85 | 80 | longdom.org |

| NiCl₂ | 90 | 86 | longdom.org |

| Cu(OAc)₂ | 82 | 75 | longdom.org |

| CoCl₂ | 80 | 70 | longdom.org |

| FeCl₂ | 75 | 65 | longdom.org |

| ZnCl₂ | 70 | 60 | longdom.org |

Reaction Conditions: Sparteine (10 mol%) and metal complex (10 mol%), Chalcone (1.89 mmol), Diethyl malonate (2.26 mmol), Toluene, 25°C. longdom.org

Reactions with Carbonyl Compounds (e.g., Formaldehyde)

Diethyl malonate readily reacts with non-enolizable aldehydes, such as formaldehyde (B43269), in a Knoevenagel-type condensation. organicreactions.orgresearchgate.net In the presence of a base like potassium bicarbonate or an amine, diethyl malonate adds to two equivalents of formaldehyde to form diethyl bis(hydroxymethyl)malonate. pw.edu.plorgsyn.org The reaction is typically performed by adding diethyl malonate to a solution of formaldehyde and the catalyst at a controlled temperature (25-30°C). orgsyn.org This bis-adduct is a useful intermediate for preparing other substituted malonic esters and acrylic esters. orgsyn.org Further reaction with amines, such as methylamine, can lead to aminomethylation products like diethyl 2,2-di(N-methylaminomethyl)malonate. pw.edu.pl

Cyclocondensation Reactions to Form Heterocyclic Systems

Malonic esters are versatile building blocks for the synthesis of various heterocyclic compounds. They can act as a three-carbon component in cyclocondensation reactions with 1,3-dinucleophiles. nih.govresearchgate.net

Formation of Six-Membered Malonyl Heterocycles (e.g., Pyridones, Coumarins)

Diethyl malonate and its derivatives are widely used in the synthesis of six-membered heterocycles like pyridones and coumarins. nih.govresearchgate.net

Pyridones: The reaction of diethyl malonates with 1,3-dinucleophiles such as amidines or 2-aminopyridine (B139424) can lead to the formation of pyridone-containing ring systems. nih.gov For example, the Tschitschibabin synthesis involves the reaction of diethyl malonate with 2-aminopyridine to form pyrido[1,2-a]pyrimidine-2,4-dione. nih.govresearchgate.net Similarly, reactions with other N,N-dinucleophiles can yield substituted pyrimidinones. researchgate.net These reactions often require elevated temperatures or the presence of a base catalyst. nih.govresearchgate.net

Coumarins: The Knoevenagel condensation of diethyl malonate with salicylaldehydes (2-hydroxybenzaldehydes) is a common method for synthesizing coumarin-3-carboxylates. mdpi.comnih.govjetir.org This reaction is typically catalyzed by a weak base, such as piperidine, often with the addition of acetic acid, and is carried out in a solvent like ethanol (B145695). mdpi.comnih.gov The initial condensation product undergoes an intramolecular cyclization (esterification) to form the stable coumarin (B35378) ring system. mdpi.com The resulting ethyl coumarin-3-carboxylate can be further modified, for example, by hydrolysis to the corresponding carboxylic acid. nih.gov

Comparative Reactivity of Substituted Malonates in Cyclizations

The reactivity of malonic acid derivatives in cyclization reactions is highly dependent on the nature of the substituents on the malonate and the electrophilicity of the malonyl group. nih.govresearchgate.net Generally, less reactive derivatives, such as 2-substituted diethyl malonates, require elevated temperatures (often above 200°C) or the presence of basic catalysts to react with 1,3-dinucleophiles like amidines and amides. nih.govresearchgate.net A classic example is the synthesis of barbituric acids from diethyl malonate and urea (B33335). nih.govresearchgate.net

More reactive malonyl derivatives are employed for less reactive substrates or to achieve cyclization under milder conditions. nih.govresearchgate.net Malonyl dichlorides, for instance, are significantly more electrophilic and can react with dinucleophiles at much lower temperatures in aprotic solvents. nih.govresearchgate.net Above 80°C, malonyl dichlorides can lose hydrogen chloride to form highly reactive chlorocarbonyl ketenes, which readily engage in cyclizations at room temperature, often in the presence of a base like triethylamine. nih.gov

Other highly reactive malonate species used in cyclocondensations include bis(2,4,6-trichlorophenyl) malonates and carbon suboxide. nih.govresearchgate.net These reagents are valuable for synthesizing complex heterocyclic systems that are not accessible using standard diethyl malonates due to the harsh conditions required. nih.govresearchgate.net Conversely, derivatives like bis(trimethylsilyl) malonates have shown limited utility, as their reactivity is low and they tend to decompose at the required reaction temperatures, leading to C-acylation rather than the desired cyclization. nih.govresearchgate.net

| Malonate Derivative | General Reactivity | Typical Reaction Conditions | Key Characteristics |

|---|---|---|---|

| Diethyl Malonates | Low | High temperatures (>200-250°C) or basic catalysts | Standard, readily available reagents; suitable for reactive dinucleophiles. nih.govresearchgate.net |

| Malonyl Dichlorides | High | Low temperatures in aprotic solvents | Highly electrophilic; can form even more reactive ketene (B1206846) intermediates. nih.govresearchgate.net |

| (Chlorocarbonyl)ketenes | Very High | Room temperature, often with a base (e.g., triethylamine) | Formed in situ from malonyl dichlorides; very reactive. nih.gov |

| Bis(2,4,6-trichlorophenyl) Malonates | High | Refluxing in solvents like bromobenzene (B47551) (~150°C) | Effective for sensitive substrates that cannot tolerate high temperatures. nih.govresearchgate.net |

| Bis(trimethylsilyl) Malonates | Low | High temperatures, similar to diethyl malonates | Prone to decomposition and side reactions (e.g., C-acylation) rather than cyclization. nih.govresearchgate.net |

Derivatization and Functional Group Transformations

The selective monohydrolysis of symmetric dialkyl malonates is a challenging but crucial transformation for producing malonic monoacids, which are valuable synthetic intermediates. researchgate.net A highly efficient method involves using a slight excess of aqueous potassium hydroxide (B78521) (KOH) with a co-solvent like THF or acetonitrile (B52724) at 0°C. researchgate.net This procedure yields the corresponding half-esters in high yields without causing decarboxylation. researchgate.net Research has indicated that the selectivity of this monohydrolysis tends to increase with the hydrophobicity of the malonate derivative. researchgate.net

For the synthesis of chiral, non-racemic malonic monoacids, enantioselective hydrolysis strategies have been developed. One successful approach involves the α-alkylation of specifically designed malonate substrates, such as 2,2-diphenylethyl tert-butyl malonates, using phase-transfer catalysis. frontiersin.orgnih.gov This method can produce α,α-dialkylmalonates with high chemical yields and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.govresearchgate.net Subsequently, the two different ester groups can be selectively cleaved under distinct conditions. The tert-butyl ester can be hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂), while the 2,2-diphenylethyl ester can be selectively hydrolyzed under basic conditions (e.g., KOH in methanol), affording the desired chiral malonic monoacids. frontiersin.orgnih.gov

| Substrate | Condition | Ester Group Cleaved | Product | Yield |

|---|---|---|---|---|

| 2,2-Diphenylethyl tert-butyl α-methyl-α-benzylmalonate | TFA / CH₂Cl₂ at 0°C | tert-Butyl | 2,2-Diphenylethyl hydrogen 2-benzyl-2-methylmalonate | 93% frontiersin.orgnih.gov |

| 2,2-Diphenylethyl tert-butyl α-methyl-α-benzylmalonate | 1N KOH | 2,2-Diphenylethyl | tert-Butyl hydrogen 2-benzyl-2-methylmalonate | 98% frontiersin.orgnih.gov |

| 2,2-Diphenylethyl tert-butyl α-methyl-α-(4-methoxybenzyl)malonate | 1N KOH | 2,2-Diphenylethyl | tert-Butyl hydrogen 2-(4-methoxybenzyl)-2-methylmalonate | 94% frontiersin.orgnih.gov |

Malonamide (B141969) derivatives are an important class of compounds, particularly in the field of medicinal chemistry where they serve as peptidomimetics, chelating agents, and components of various therapeutic agents. researchgate.net The synthesis of malonamides is typically achieved through the reaction of malonic acid esters, such as diethyl malonate, with primary or secondary amines. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine on the ester carbonyl groups, leading to the displacement of the ethoxy groups and the formation of the corresponding diamide.

The versatility of this reaction allows for the synthesis of a wide range of malonamide derivatives by varying both the malonate ester and the amine. For instance, diazido diethyl malonate can be treated with various amines to rapidly form diazidated malonamides, which are precursors to other complex nitrogen-containing structures. researchgate.net These reactions provide a direct pathway to functionalized malonamides, which are pivotal building blocks in organic synthesis. researchgate.net

The conversion of dialkyl malonates to the more reactive malonyl chlorides is a key transformation for their use in various acylation and cyclization reactions. nih.govresearchgate.net This conversion is typically not a direct process but is achieved via a multi-step sequence starting from the dialkyl malonate. ijret.org The process generally involves:

Selective Saponification: The dialkyl malonate is treated with one equivalent of a base, such as potassium hydroxide in an alcoholic medium, to selectively hydrolyze one of the ester groups, forming the monopotassium salt of the malonic acid monoester. ijret.org

Hydrolysis: The resulting salt is then acidified, typically with a strong acid like concentrated HCl, to produce the free monoalkyl malonic acid. ijret.org

Chlorination: The monoalkyl malonic acid is subsequently treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to convert the carboxylic acid group into an acid chloride, yielding the monoalkyl malonyl chloride. ijret.org

This stepwise approach is necessary to control the reactivity and achieve the desired mono-acid chloride. Using thionyl chloride is particularly effective as the byproducts (SO₂ and HCl) are gaseous and easily removed. ijret.org The resulting malonyl chlorides are valuable, highly reactive precursors for organic synthesis, especially in the preparation of malonic acid derivatives and heterocyclic compounds where the parent esters are not reactive enough. nih.govresearchgate.netijret.org

| Step | Reaction | Typical Reagents |

|---|---|---|

| 1 | Selective Saponification | Potassium Hydroxide (KOH) in alcohol ijret.org |

| 2 | Acidification/Hydrolysis | Concentrated Hydrochloric Acid (HCl) ijret.org |

| 3 | Chlorination | Thionyl Chloride (SOCl₂) ijret.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Diethyl Bis 3,4 Dichlorobenzyl Malonate

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic methods are indispensable for determining the purity of chemical compounds by separating them from any potential impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds. For substituted diethyl malonates, a reverse-phase HPLC (RP-HPLC) method is typically employed. selleckchem.com In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column to elute the components. The purity is determined by integrating the area of the detected peaks, with the main compound's peak area expressed as a percentage of the total peak area.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile and thermally stable compounds. The technique separates components based on their boiling points and interactions with the stationary phase. A sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. dtic.mildtic.mil For enhanced specificity, GC can be coupled with a Mass Spectrometer (GC-MS), which aids in the identification of impurities by providing mass-to-charge ratio data for the separated components. rsc.org

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Temperature ramp (e.g., initial 150 °C, ramp to 280 °C) |

Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is relevant only for chiral compounds, which are molecules that are non-superimposable on their mirror images. Diethyl bis(3,4-dichlorobenzyl)malonate possesses a plane of symmetry through its central carbon atom, as the two benzyl (B1604629) substituents are identical. Consequently, the molecule is achiral and does not exist as a pair of enantiomers. Therefore, the analysis of enantiomeric excess is not applicable to this specific compound.

However, for chiral derivatives of malonic esters, where the two groups attached to the alpha-carbon are different, determining the enantiomeric excess is crucial. This is typically achieved using chiral HPLC. researchgate.netnih.gov This specialized technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the quantification of their relative amounts. researchgate.netnih.gov

Computational and Theoretical Investigations on Diethyl Bis 3,4 Dichlorobenzyl Malonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For Diethyl bis(3,4-dichlorobenzyl)malonate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are instrumental in optimizing the molecular geometry and understanding its intrinsic reactivity. bhu.ac.inresearching.cn These calculations reveal key structural parameters, such as the bond lengths and angles around the central quaternary carbon atom and the orientation of the dichlorobenzyl groups.

The distribution of electron density derived from DFT is crucial for identifying regions of the molecule that are electron-rich or electron-deficient. This information is visualized through molecular electrostatic potential (MESP) maps, which indicate the sites most susceptible to nucleophilic or electrophilic attack. bhu.ac.in For this molecule, the electronegative oxygen atoms of the carbonyl groups and the chlorine atoms on the benzyl (B1604629) rings are expected to be regions of high negative potential, while the hydrogen atoms are areas of positive potential.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govrsc.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely localized on the electron-rich dichlorophenyl rings and the oxygen atoms of the ester groups. The LUMO is expected to be distributed over the carbonyl carbons and the aromatic rings. A theoretical analysis would quantify the energies of these orbitals, providing a basis for predicting the molecule's behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researching.cn By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum is invaluable for assigning the vibrational modes observed in experimental spectra, thus confirming the molecular structure and identifying characteristic functional groups. mdpi.com

For this compound, key vibrational modes would include the C=O stretching of the ester groups, C-O stretching, C-Cl stretching, and various vibrations associated with the aromatic rings. Comparing the calculated frequencies with experimental data allows for a detailed structural confirmation.

Table 2: Illustrative Vibrational Frequency Correlation

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Ester C=O | Symmetric Stretch | ~1750 | ~1745 |

| Ester C-O | Asymmetric Stretch | ~1240 | ~1235 |

| Aryl C-Cl | Stretch | ~780 | ~775 |

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory that reveals its conformational landscape. This compound is a flexible molecule due to the multiple rotatable single bonds. MD simulations can explore the various conformations accessible at a given temperature, identifying the most stable and populated conformers. This is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. The analysis focuses on key dihedral angles, such as those governing the orientation of the ester groups and the large dichlorobenzyl substituents relative to the central malonate core.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. beilstein-journals.org The synthesis of this compound typically involves the nucleophilic substitution of 3,4-dichlorobenzyl halides by the enolate of diethyl malonate. nih.govorgsyn.org Computational methods can model this entire reaction pathway. This involves locating the transition state structures for each step of the reaction and calculating the associated activation energy barriers. By comparing the energies of different potential pathways, the most favorable reaction mechanism can be determined. Such studies provide a detailed, atomistic understanding of how the reactants are converted into products, including the role of solvents and catalysts in the process.

Quantum Chemical Calculations for Molecular Properties and Interactions

Beyond electronic structure and reactivity, quantum chemical calculations can determine a wide range of molecular properties that govern the macroscopic behavior of the compound. mdpi.com These properties are essential for understanding the molecule's physical characteristics and its potential for intermolecular interactions. For this compound, these calculations can provide quantitative data on its polarity, polarizability, and other key descriptors.

Emerging Applications of Diethyl Bis 3,4 Dichlorobenzyl Malonate As Chemical Building Blocks

Role in the Synthesis of Complex Organic Scaffolds with Quaternary Centers

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis, yet it is crucial for creating complex, biologically active molecules. Diethyl bis(3,4-dichlorobenzyl)malonate serves as an excellent starting material for generating such structures. The core principle lies in the sequential alkylation of the malonic ester, a classic and versatile method for forming carbon-carbon bonds. wikipedia.orgjove.com

The synthesis begins with the deprotonation of the α-carbon of a monosubstituted malonate, followed by alkylation. In the case of this compound, the two benzyl (B1604629) groups are already in place. Subsequent reactions can introduce a third and fourth different substituent at the central carbon atom before decarboxylation, leading to a quaternary center.

Recent advancements have focused on stereoselective methods to control the three-dimensional arrangement of these centers. For instance, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates has been shown to produce acyclic quaternary centers with high enantioselectivity. nih.govorganic-chemistry.org This methodology can be applied to substrates like this compound to create enantioenriched products. Another powerful technique involves the use of chiral auxiliaries. For example, α-substituted malonate-imidazolidinones have been used in stereoselective alkylation protocols to form chiral, non-racemic quaternary centers. researchgate.net

Table 1: Synthetic Strategies for Quaternary Centers using Malonate Derivatives

| Method | Description | Key Features |

|---|---|---|

| Dialkylation | Sequential deprotonation and alkylation of the malonate ester before decarboxylation. wikipedia.org | A fundamental method for creating quaternary carbons. |

| Iridium-Catalyzed Allylic Alkylation | An enantioselective reaction of malonates with trisubstituted allylic electrophiles. nih.govorganic-chemistry.org | Produces all-carbon quaternary stereocenters with high enantiomeric excess. |

| Chiral Auxiliary Protocol | Use of a covalently attached chiral molecule to direct stereoselective alkylation. researchgate.net | Allows for the formation of non-racemic quaternary centers. |

Precursor for Advanced Materials (e.g., Polymer Grafting and Modified Matrices)

The unique structure of malonate derivatives is also being leveraged in materials science. Specifically, derivatives like diethyl methylidene malonate (DEMM) have been investigated for their ability to undergo anionic polymerization. This reactivity allows for the creation of polymer coatings and the modification of surfaces. rsc.orgrsc.org

In this context, this compound could be chemically modified to introduce a polymerizable group, such as a methylidene moiety. The resulting monomer could then be grafted onto polymer substrates, like poly(ethylene-co-acrylic acid), to alter their surface properties. rsc.org The bulky dichlorobenzyl groups would be incorporated into the polymer structure, potentially enhancing thermal stability, altering refractive index, or improving adhesion. This approach is valuable for developing high-performance coatings for applications in microelectronics, aviation, and biomedical devices where durability and specific interfacial properties are required. rsc.orgacs.org

Table 2: Research Findings on Malonate-based Polymer Coatings

| Monomer | Substrate | Polymerization Method | Application |

|---|---|---|---|

| Diethyl methylidene malonate (DEMM) | Poly(ethylene-co-acrylic acid) (pEAA) | Surface-initiated anionic polymerization rsc.orgrsc.org | Chemically grafted coatings to improve interfacial properties. rsc.org |

Development of Chiral Intermediates for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern pharmacology and chemistry. Substituted malonic esters are pivotal starting materials in this field. The reactivity of this compound can be harnessed to produce chiral intermediates through several strategies.

One established method is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reactant to guide the stereochemical outcome of a reaction. scielo.org.mxspringerprofessional.de For instance, a chiral auxiliary can be attached to the malonate, and subsequent reactions, such as alkylation or hydrolysis, proceed with high diastereoselectivity. The auxiliary is then removed, yielding an enantiomerically enriched product.

Furthermore, catalytic asymmetric methods are increasingly prevalent. The aforementioned iridium-catalyzed allylic alkylation is a prime example where a chiral ligand on the metal catalyst controls the stereochemistry of the product. nih.govorganic-chemistry.org Another approach involves enzymatic reactions. For example, pig liver esterase (PLE) has been used for the enantioselective hydrolysis of substituted malonic esters, although its success can be substrate-dependent. usm.edu The decarbalkoxylation of this compound has been demonstrated using chiral alkaloids such as brucine (B1667951) and quinidine, indicating a potential pathway for asymmetric transformations.

Utility in the Preparation of Intermediates for Diverse Chemical Syntheses

Beyond the specialized applications above, this compound is a versatile intermediate for a wide array of chemical syntheses, primarily through the principles of the malonic ester synthesis. masterorganicchemistry.comuobabylon.edu.iqopenochem.org This classic reaction pathway allows for the synthesis of a vast range of substituted carboxylic acids.

The general process involves hydrolysis of the ester groups followed by heating, which induces decarboxylation to yield a disubstituted acetic acid. wikipedia.orgjove.com The resulting carboxylic acid is a valuable building block itself, which can be further converted into other functional groups.

Moreover, the reaction of dialkylated malonates with dihaloalkanes can lead to the formation of cyclic compounds, such as cycloalkylcarboxylic acids, through intramolecular alkylation. wikipedia.orguobabylon.edu.iq Another synthetic transformation is dealkoxycarbonylation, where one of the ester groups is removed, which can be achieved by heating in a dipolar aprotic solvent with water and salts. lookchemmall.com This provides access to mono-ester products, further expanding the synthetic utility of the starting malonate.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl methylidene malonate (DEMM) |

| Poly(ethylene-co-acrylic acid) (pEAA) |

| Brucine |

| Quinidine |

Patent Landscape and Academic Review of Diethyl Bis 3,4 Dichlorobenzyl Malonate Research

Analysis of Patent Trends in Dialkyl Malonate Synthesis and Applications

The patent history for dialkyl malonates reveals a clear evolution from foundational synthesis methods to highly specialized applications and process optimizations. Early patents established the fundamental routes to these compounds, while modern trends focus on improving efficiency, purity, and developing novel downstream products, particularly in the polymer and adhesives sectors.

Historically, patents such as U.S. Patent 2,337,858 (1943) detailed the manufacture of lower alkyl esters of malonic acid, like diethyl malonate, through the simultaneous hydrolysis and esterification of sodium cyanoacetate. googleapis.com This established a commercially viable route for producing these essential building blocks. Later developments, as seen in U.S. Patent 6,395,931 B1, focused on refining these processes, for example, by using hydrochloric acid for the hydrolysis of cyanoacetic acid to produce malonic acid and its esters with high yields and reduced by-products. google.com

A significant trend in recent decades has been the focus on producing high-purity methylene (B1212753) malonate monomers for polymerization. These monomers are valuable for creating adhesives, coatings, and other industrial products. google.com Patents in this area, such as WO2012054616A2, describe improved methods for synthesizing methylene malonates using the Knoevenagel synthesis reaction, aiming to reduce impurities and side products that can hinder polymerization and product performance. google.com The challenge highlighted in this and related patents is the instability of methylene malonates, which has historically made their commercial use impractical. google.com Consequently, much intellectual property is directed at overcoming these stability and purity issues to enable their use in a wide variety of commercial applications. google.com

Another key area of patent activity involves the optimization of reaction conditions to improve yield, reduce costs, and enhance environmental safety. For instance, patents describe the use of specific catalysts and reaction media to drive efficiency. One patent outlines a process for preparing diethyl malonate from ethyl chloro-acetate, carbon monoxide, and ethanol (B145695) using a metallic palladium complex as a catalyst, achieving high conversion rates under moderate conditions suitable for industrial production.

The applications of dialkyl malonates are diverse and well-documented in the patent literature. They are crucial intermediates in the synthesis of barbiturates, vitamins B1 and B6, non-steroidal anti-inflammatory agents, and various pharmaceuticals. wikipedia.orgquora.com In the agrochemical sector, they are used to produce pesticides and herbicides. wikipedia.org This broad utility ensures continuous innovation and patent filings aimed at novel derivatives and more efficient synthetic pathways to these valuable end-products.

| Patent Number | Focus of Invention | Key Innovation/Trend |

|---|---|---|

| U.S. Patent 2,337,858 | Preparation of lower alkyl malonic esters. googleapis.com | Foundational commercial synthesis via hydrolysis and esterification of sodium cyanoacetate. googleapis.com |

| U.S. Patent 6,395,931 B1 | Preparation of malonic acid and its esters from cyanoacetic acid. google.com | Process optimization using hydrochloric acid to improve yield and purity. google.com |

| WO2012054616A2 | Synthesis of methylene malonates substantially free of impurities. google.com | Focus on high-purity monomers for polymerization and adhesives, addressing stability issues. google.com |

| CN1237572A | Preparation method of diethyl malonate. | Use of novel catalyst systems (e.g., palladium complexes) for carbonylation-esterification, improving industrial viability. |

Review of Academic and Industrial Research Intersections in Malonate Chemistry

The relationship between academic research and industrial application in malonate chemistry is symbiotic. Academia provides the fundamental understanding and innovative methodologies, which industry then adapts, scales, and optimizes for commercial production. nih.gov

The malonic ester synthesis is a classic example of a foundational reaction developed in academic laboratories that has become indispensable to industry. openochem.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction, which allows for the conversion of diethyl malonate into a variety of substituted carboxylic acids, is a versatile and predictable method for constructing complex molecules. masterorganicchemistry.compatsnap.com Its principles are applied industrially for the synthesis of numerous pharmaceuticals and fine chemicals. patsnap.com Academic research continues to refine this synthesis, exploring new catalysts, milder reaction conditions, and enantioselective methods to produce chiral molecules, which is of paramount importance to the pharmaceutical industry. nih.gov

A clear intersection is visible in the development of new materials. Academic research into polymerization of malonate derivatives, particularly methylene malonates, has driven industrial interest in these compounds for high-performance adhesives and specialty polymers. google.com While academic labs may focus on the mechanism and kinetics of polymerization, industrial R&D is concerned with scalability, cost-effectiveness, and the final properties of the polymer product. google.compatsnap.com This collaborative dynamic ensures that fundamental discoveries are translated into practical applications. biochemistry.org

Furthermore, the synthesis of specific, high-value compounds often highlights this intersection. For example, the synthesis of Naftidrofuryl, a vasodilator, and Phenylbutazone, an anti-inflammatory drug, utilizes classical malonate alkylation and decarboxylation reactions first explored in academic settings. wikipedia.org The industrial process for these drugs is a scaled-up, highly optimized version of the laboratory synthesis, often involving proprietary catalysts or process conditions that may themselves be the subject of patents.

Academic-industrial collaborations are often formalized through partnerships, sponsored research, and consulting agreements. nih.gov Industry provides funding and real-world problems, while academia offers novel synthetic strategies and mechanistic insights. digitellinc.com This partnership accelerates innovation, allowing for the rapid translation of cutting-edge synthetic methods from the laboratory bench to industrial production, ultimately leading to new medicines, materials, and other valuable chemical products. youtube.com

Intellectual Property Considerations in Malonate-Based Synthetic Methodologies

The field of malonate chemistry is characterized by a mature and complex intellectual property (IP) landscape. For companies and researchers, navigating this landscape requires a strategic approach to patenting and a thorough understanding of freedom to operate.

A key area for patentability lies in the development of novel synthetic methodologies. While the fundamental malonic ester synthesis is in the public domain, innovations that offer significant improvements can be patented. These improvements can include:

Novel Catalysts: A new catalyst that increases reaction speed, improves yield, or allows the reaction to proceed under milder ("greener") conditions can be the subject of a patent.

Process Optimization: A modification to a known process that results in a substantial reduction in cost, a significant increase in purity, or a decrease in hazardous waste can be considered inventive and patentable.

New Starting Materials or Intermediates: The use of a novel starting material to produce a known malonate derivative, or the synthesis of a new malonate compound itself (a "composition of matter" claim), is a strong basis for a patent. For a compound like Diethyl bis(3,4-dichlorobenzyl)malonate, a patent could cover the molecule itself, its synthesis, and its applications.

Enantioselective Synthesis: Methods that produce a specific stereoisomer of a chiral malonate derivative are highly valuable, particularly in the pharmaceutical industry, and are often patentable.

When developing a new synthetic method, "freedom to operate" (FTO) is a critical consideration. An FTO analysis determines whether a new process infringes on any existing, active patents. In the context of malonate synthesis, a new process might use a series of steps, some of which could be covered by broad process patents. For example, a patent on a specific type of phase-transfer catalyst for C-alkylation could prevent others from using that catalyst in their own malonate synthesis process without a license.

The IP strategy for a new malonate-based technology can involve both patents and trade secrets. While a patent provides a 20-year monopoly in exchange for public disclosure, a trade secret can protect a process indefinitely as long as it remains confidential. Companies may choose to patent a final product (a new molecule) but keep the specific, optimized manufacturing process as a trade secret to maintain a competitive advantage beyond the patent's life.

Ultimately, for any new synthetic methodology in the malonate field, the strength of its intellectual property position will depend on its novelty, non-obviousness, and utility. A well-defined patent strategy is essential for protecting innovation and enabling the commercialization of new chemical entities and processes.

Future Research Directions and Challenges in Diethyl Bis 3,4 Dichlorobenzyl Malonate Chemistry

Development of Novel Stereoselective Synthetic Pathways to Analogues

A significant challenge and opportunity in the chemistry of molecules like diethyl bis(3,4-dichlorobenzyl)malonate lies in the control of stereochemistry, particularly when synthesizing analogues with chiral centers. The creation of a quaternary carbon center, as is present in this molecule, with high enantioselectivity is a key goal in modern organic synthesis.

Future research could focus on the development of catalytic asymmetric alkylations of monosubstituted malonic esters. Methodologies employing phase-transfer catalysis (PTC) have shown promise in the enantioselective synthesis of α,α-dialkylmalonates. researchgate.net The use of chiral catalysts, such as derivatives of cinchona alkaloids, can facilitate the formation of a chiral quaternary carbon center with high enantiomeric excess. numberanalytics.com For analogues of this compound, this would involve the sequential stereocontrolled introduction of two different substituted benzyl (B1604629) groups.

Another promising avenue is the use of transition metal catalysis. Iridium-catalyzed asymmetric allylic alkylation of malonates has been demonstrated to be effective in constructing enantioenriched all-carbon quaternary centers. researchgate.net Adapting such methods to benzylic electrophiles would be a significant step forward. The development of catalysts that can accommodate the steric bulk of the 3,4-dichlorobenzyl groups while maintaining high levels of stereocontrol will be a primary challenge.

| Catalyst Type | Potential Application for Analogues | Expected Outcome | Key Challenges |

| Chiral Phase-Transfer Catalysts | Asymmetric dialkylation of malonic esters with different benzyl halides. | Enantiomerically enriched analogues with a quaternary stereocenter. | Catalyst tolerance to sterically demanding substrates. |

| Iridium-based Catalysts | Asymmetric benzylation of substituted malonic esters. | High-yield synthesis of chiral analogues. | Adapting allylic alkylation methods to benzylic systems. |

| Organocatalysts | Enantioselective Michael additions to precursors. | Access to functionalized and stereochemically complex analogues. | Catalyst loading and reaction times for sterically hindered substrates. freebookcentre.net |

Exploration of Undiscovered Reaction Pathways and Derivatizations for Enhanced Chemical Diversity

The chemical scaffold of this compound offers multiple sites for further chemical modification, paving the way for the creation of a diverse library of new compounds. Future research should aim to explore novel reaction pathways and derivatizations that are currently undiscovered for this class of sterically congested molecules.

The two ester functional groups are primary targets for derivatization. Selective monohydrolysis of the diester to the corresponding malonic acid half-ester could provide a valuable synthetic intermediate. researchgate.net These half-esters can then undergo further reactions, such as Curtius, Hofmann, or Schmidt rearrangements, to introduce amine functionalities. Complete hydrolysis followed by decarboxylation would yield the corresponding disubstituted acetic acid, a common transformation in malonic ester synthesis. libretexts.org

The aromatic rings of the 3,4-dichlorobenzyl groups also present opportunities for further functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could introduce additional substituents onto the benzene (B151609) rings, thereby modulating the electronic properties and biological activity of the molecule. The steric hindrance imposed by the gem-dibenzyl arrangement might influence the regioselectivity of these substitutions, a fascinating aspect for mechanistic studies.

Furthermore, the central quaternary carbon, while sterically crowded, could potentially participate in radical-based transformations, leading to novel carbon-carbon or carbon-heteroatom bond formations.

Integration with Sustainable and Green Chemistry Synthetic Practices

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. Future research into the synthesis of this compound and its analogues should prioritize the development of environmentally benign methodologies.

A key area for improvement is the alkylation of diethyl malonate. Traditional methods often rely on strong bases and volatile organic solvents. researchgate.net Microwave-assisted, solvent-free alkylation of active methylene (B1212753) compounds represents a greener alternative. nih.govnumberanalytics.com This technique can significantly reduce reaction times and eliminate the need for hazardous solvents. The use of solid bases like potassium carbonate can also simplify work-up procedures. researchgate.net

The use of ionic liquids as alternative reaction media is another promising green approach. Ionic liquids can act as both the solvent and catalyst, offering advantages such as cleaner reactions and the potential for solvent recycling. researchgate.net Research into the application of ionic liquids for the dialkylation of malonic esters with sterically demanding alkyl halides could lead to more sustainable synthetic routes.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Microwave-assisted Synthesis | Dialkylation of diethyl malonate with 3,4-dichlorobenzyl chloride. | Reduced reaction times, solvent-free conditions, and potentially higher yields. nih.gov |

| Ionic Liquids | Use as a recyclable solvent and catalyst for the alkylation reaction. | Cleaner reaction profiles, easier product isolation, and solvent reusability. researchgate.net |

| Phase-Transfer Catalysis | Solid-liquid phase alkylation without the need for organic solvents. | Simplified reaction setup and work-up, and reduced waste generation. nih.gov |

Advanced Characterization Techniques for Deeper Mechanistic Insights

A thorough understanding of the structure, properties, and reaction mechanisms of this compound and its derivatives requires the application of advanced characterization techniques.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including techniques such as COSY, HSQC, and HMBC, will be crucial for the unambiguous structural elucidation of complex analogues and reaction products. numberanalytics.com These techniques provide detailed information about the connectivity of atoms within a molecule.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming molecular formulas. scispace.com Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns of these molecules, which can aid in their structural characterization.

To gain deeper mechanistic insights into the stereoselective synthesis of analogues, in-situ spectroscopic monitoring of reactions can be employed. Techniques like ReactIR (in-situ infrared spectroscopy) can track the concentration of reactants, intermediates, and products in real-time. Computational chemistry, using methods such as Density Functional Theory (DFT), can be used to model reaction pathways, predict transition state energies, and rationalize the observed stereoselectivities. Such theoretical calculations have been successfully applied to understand the conformational preferences of simpler malonates like dimethyl malonate.

| Technique | Application | Information Gained |

| 2D NMR Spectroscopy | Structural analysis of novel analogues and reaction products. | Detailed connectivity of atoms, aiding in unambiguous structure determination. numberanalytics.com |

| High-Resolution Mass Spectrometry | Determination of elemental composition. | Accurate molecular formula confirmation. scispace.com |

| In-situ IR Spectroscopy | Real-time monitoring of alkylation and derivatization reactions. | Kinetic data and identification of transient intermediates. |

| Computational Chemistry (DFT) | Modeling of reaction pathways and transition states for stereoselective syntheses. | Understanding the origins of stereoselectivity and predicting reaction outcomes. |

Q & A

Q. How can reaction conditions be optimized to selectively synthesize monoester or monoacid derivatives from diethyl bis(3,4-dichlorobenzyl)malonate?

- Methodological Answer : The reaction of this compound with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in o-xylene allows selective synthesis. For monoester production (96% yield), use a molar ratio of 1:6:7 (substrate:DBN:o-xylene) with a 1.5-hour reflux. For monoacid (89% yield), extend the reaction time to 69 hours and increase the DBN ratio to 15:1 . Kinetic control favors monoester formation, while prolonged base exposure drives full de-esterification to the acid.

Q. What spectroscopic or crystallographic methods are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Melting Point Analysis : Monoacid derivatives (e.g., bis(3,4-dichlorobenzyl)acetic acid) exhibit distinct melting points (114.5–116.5°C), critical for purity validation .

- X-ray Diffraction : Structural elucidation of analogous malonate complexes (e.g., mercury(II) complexes) reveals non-covalent bonding patterns, validated via supercell modeling .

- NMR/IR : Compare spectral data (e.g., ester carbonyl stretches) to authentic samples for functional group confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and protective equipment (goggles, gloves) due to potential respiratory and dermal hazards.

- Avoid long-term storage; degradation products may increase toxicity. Dispose via certified hazardous waste protocols .

- Reference SDS guidelines for spill management and first-aid measures .

Advanced Research Questions

Q. How does the steric and electronic influence of 3,4-dichlorobenzyl substituents affect the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing chlorine atoms increase electrophilicity at the malonate carbonyl, enhancing enolate formation. Steric hindrance from the benzyl groups restricts nucleophile access, favoring gem-diesters as intermediates. Computational studies (e.g., density functional theory) can quantify orbital interactions and transition-state geometries . Experimental validation involves kinetic profiling under varying base strengths (e.g., DBN vs. DBU) .

Q. Can this compound serve as a precursor for synthesizing heterodinuclear metal complexes?

- Methodological Answer : Yes. The malonate moiety acts as a bidentate ligand, enabling coordination with transition metals (e.g., Hg(II)). In mercury(II) complexes, malonate oxygen atoms form S-shaped non-covalent networks, confirmed via X-ray crystallography. Reactivity depends on solvent polarity and metal-ligand charge transfer .

Q. What mechanistic pathways explain the base-mediated de-esterification of this compound to monoacid derivatives?

- Methodological Answer : The reaction proceeds via a two-step mechanism:

Monoester Formation : DBN abstracts a proton from the α-carbon, generating an enolate that undergoes partial hydrolysis.

Acid Formation : Prolonged base exposure cleaves the second ester group via nucleophilic acyl substitution. Isotopic labeling (e.g., -HO) can track oxygen incorporation in the carboxylic acid product .

Q. How do computational models predict the conformational stability of this compound in solution?

- Methodological Answer : Molecular dynamics simulations using force fields (e.g., AMBER) reveal rotational barriers around the malonate C–C axis. The dichlorobenzyl groups adopt a staggered conformation to minimize steric clash, with torsional angles validated against crystallographic data . Solvent effects (e.g., o-xylene vs. THF) alter dielectric stabilization of polar intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.